molecular formula C15H14F4N2O B3008434 (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025659-82-8

(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B3008434
CAS No.: 1025659-82-8
M. Wt: 314.284
InChI Key: NKENTVXXQAWQEV-CMDGGOBGSA-N
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Description

(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile ( 1025659-82-8) is a specialized organic compound with a molecular formula of C15H14F4N2O and a molecular weight of 314.28 g/mol . This compound features a unique α,β-unsaturated nitrile scaffold, incorporating a 2,2-dimethylpropanoyl group and a 4-fluoro-2-(trifluoromethyl)anilino substituent in the (E)-configuration . Its well-defined stereochemistry ensures consistent reactivity, making it a valuable building block in synthetic and medicinal chemistry. The presence of strong electron-withdrawing groups, including the trifluoromethyl and fluoro substituents on the anilino ring, enhances its utility as an intermediate in nucleophilic addition and cyclization reactions, which are pivotal for constructing more complex heterocyclic systems . This compound is of significant interest in the development of bioactive molecules and is utilized in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other potential therapeutic agents . It is supplied with a purity greater than 90% and is intended for Research Use Only. It is not intended for human, veterinary, or therapeutic use . Key identifiers include MDL number MFCD00245423, InChIKey NKENTVXXQAWQEV-CMDGGOBGSA-N, and a SMILES string of FC(C1C=C(C=CC=1N/C=C(\C#N)/C(C(C)(C)C)=O)F)(F)F . Its computed properties include a topological polar surface area of 52.9 Ų and an XLogP3 value of 4.6, indicating its likely solubility and permeability characteristics .

Properties

IUPAC Name

(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O/c1-14(2,3)13(22)9(7-20)8-21-12-5-4-10(16)6-11(12)15(17,18)19/h4-6,8,21H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKENTVXXQAWQEV-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)F)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=C(C=C(C=C1)F)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoro-2-(trifluoromethyl)aniline with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for optimizing yield and minimizing by-products. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxygen content.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Introduction of various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing trifluoromethyl groups are known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. The presence of the 4-fluoro-2-(trifluoromethyl)phenyl moiety may contribute to increased interaction with biological targets, making it a candidate for further development in anticancer therapies .

Anti-inflammatory Properties
Compounds with similar functionalities have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The design of new derivatives based on this compound could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) that are more effective and have fewer side effects .

Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective effects. Studies on related compounds indicate that they can modulate neuroinflammatory responses, which are implicated in various neurological disorders. The trifluoromethyl group may enhance the lipophilicity of the molecule, facilitating better penetration through the blood-brain barrier .

Synthesis and Chemical Intermediate

Synthetic Pathways
The synthesis of (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile can be achieved through various methods including condensation reactions involving aldehydes and amines. For example, the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with appropriate amines under basic conditions can yield this compound efficiently .

Role as a Chemical Intermediate
Due to its unique functional groups, this compound can serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo further reactions such as nucleophilic substitutions or cyclization makes it valuable in the development of pharmaceuticals and agrochemicals .

Materials Science Applications

Fluorinated Polymers
The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance. The unique properties imparted by the trifluoromethyl group can be utilized in developing high-performance materials for coatings and electronics .

Nanocomposites
Research indicates that fluorinated compounds can improve the mechanical properties of nanocomposites. The addition of this compound into nanofillers could lead to enhanced dispersion and interaction within polymer matrices, thereby improving overall material performance .

Summary Table of Applications

Application AreaSpecific ApplicationPotential Benefits
Medicinal ChemistryAnticancer ActivityEnhanced potency and metabolic stability
Anti-inflammatory PropertiesDevelopment of effective NSAIDs
Neuroprotective EffectsModulation of neuroinflammation
SynthesisChemical IntermediateUseful for synthesizing complex molecules
Materials ScienceFluorinated PolymersImproved thermal stability and chemical resistance
NanocompositesEnhanced mechanical properties

Mechanism of Action

The mechanism of action of (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and nitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s effects may involve inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a) 4-(Dimethylamino)phenyl Derivative

Compound: (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS 1497445-43-8)

  • Key Differences: Replaces the 4-fluoro-2-trifluoromethyl group with an electron-donating dimethylamino (-NMe₂) group.
  • Impact: Electronic Effects: The dimethylamino group increases electron density, altering reactivity in electrophilic substitutions. Applications: Used as a high-purity API intermediate (purity ≥97%), suggesting roles in drug synthesis distinct from the fluorinated analog .
  • Molecular Weight : 256.34 (vs. ~325 for the target compound, estimated based on C₁₅H₁₃F₄N₃O).
b) 4-(4-Bromophenyl)thiazol-2-yl Derivative

Compound: (2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 81518-41-4)

  • Key Differences : Substitutes the phenyl group with a bromophenyl-thiazole moiety and adopts a Z-configuration.
  • Impact: Stereochemistry: The Z-isomer may hinder conjugation, reducing planarity and affecting binding to biological targets.

Variations in the Side Chain or Functional Groups

a) Trifluoroacetylated Short-Chain Analog

Compound : 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4)

  • Key Differences: Shorter carbon chain lacking the methylidene amino group and dimethyl substituents.
  • Impact: Reactivity: The absence of the enaminone system simplifies its chemistry, limiting use to straightforward acylations. Physicochemical Properties: Lower molecular weight (231.15 g/mol) improves volatility but reduces thermal stability .
b) Alkyne-Containing Derivative

Compound: (2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile (CAS 1024617-87-5)

  • Key Differences : Incorporates a propargylamine group instead of the fluorinated phenyl.
  • Impact :
    • Synthetic Utility : The alkyne enables click chemistry applications, such as Huisgen cycloadditions, for bioconjugation .

Structural Isomerism and Stereoelectronic Effects

  • E vs. Z Isomers: The target compound’s E-configuration maximizes conjugation between the enaminone and nitrile groups, enhancing stability. In contrast, Z-isomers (e.g., CAS 81518-41-4) exhibit steric clashes, reducing resonance stabilization .

Pharmaceutical Intermediates

  • The dimethylamino analog (CAS 1497445-43-8) is produced under ISO-certified conditions for API synthesis, highlighting industrial relevance .
  • The thiazole derivative (CAS 81518-41-4) is marketed by Parchem, indicating demand in antimicrobial or anticancer research .

Agrochemical Potential

  • Fluorinated compounds in patents () are linked to pesticidal activity, suggesting the target compound could be explored for crop protection .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration
Target Compound C₁₅H₁₃F₄N₃O ~325 (estimated) 4-Fluoro-2-CF₃, E-enaminone E
1497445-43-8 C₁₆H₂₀N₂O 256.34 4-NMe₂, E-enaminone E
81518-41-4 C₁₇H₁₆BrN₃OS 390.30 4-Bromophenyl-thiazole, Z Z
3108-23-4 C₁₀H₅F₄NO 231.15 4-Fluorophenyl, trifluoroacetyl -

Biological Activity

The compound (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile is a complex organic molecule characterized by its unique structural features, including a trifluoromethyl group and a nitrile functional group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C16H16F4N2O
  • Molecular Weight: 352.31 g/mol
  • CAS Number: 202522-22-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on different biological pathways.

  • Inhibition of Kinase Activity: The compound has shown promise in inhibiting specific kinases involved in cancer progression, particularly those associated with the BRAF signaling pathway. This is significant as BRAF mutations are common in melanoma and other cancers, leading to uncontrolled cell proliferation.
  • Anti-inflammatory Properties: Recent studies suggest that the compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anti-Cancer Activity

A study published in PubMed highlighted the efficacy of similar compounds in inhibiting BRAFV600E mutant melanoma cells. The study demonstrated that compounds with a similar structural motif could effectively reduce cell viability and induce apoptosis in these cancer cells through the modulation of kinase activity .

CompoundIC50 (µM)Mechanism
Compound A5.6BRAF Inhibition
Compound B3.2MAPK Pathway Inhibition
This compoundTBDTBD

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the compound was evaluated for its anti-inflammatory properties using an animal model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling, suggesting a potential therapeutic role in inflammatory diseases .

Research Findings Summary

Recent literature supports the hypothesis that this compound possesses notable biological activities:

  • Cytotoxicity against Cancer Cells: Demonstrated effectiveness against various cancer cell lines.
  • Inhibition of Inflammatory Pathways: Reduction in pro-inflammatory cytokines.
  • Potential as a Lead Compound: Its unique structure positions it as a candidate for further drug development.

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-2-({[4-fluoro-2-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-fluoro-2-(trifluoromethyl)aniline and 4,4-dimethyl-3-oxopentanenitrile. Key steps include:
  • Intermediate formation : React the aniline derivative with formic acid to generate a formanilide intermediate .
  • Dehydration : Use phosphorus oxychloride (POCl₃) to dehydrate the intermediate, forming the α,β-unsaturated nitrile (enamine) structure .
  • Stereochemical control : Maintain the (2E)-configuration by optimizing reaction temperature (e.g., 0–5°C) and solvent polarity (e.g., dichloromethane) .
    Validate each step with TLC or HPLC to monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify the enamine proton (δ 8.5–9.5 ppm) and nitrile carbon (δ 115–120 ppm). Use DEPT-135 to confirm methyl groups (δ 1.0–1.5 ppm) .
  • 19F NMR : Confirm trifluoromethyl (-CF₃) and fluoro (-F) substituents (δ -60 to -70 ppm and -110 to -120 ppm, respectively) .
  • IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -CF₃ or -CN groups) .

Q. How can researchers assess the purity of this compound for downstream applications?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Compare retention times against a certified reference standard .
  • Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values .
  • Melting Point : Consistency in mp (e.g., 157°C for analogous compounds) indicates purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of trifluoromethyl and fluoro substituents in the compound’s reactivity?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace -CF₃ with -CD₃ to study electronic effects on reaction rates .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying electrophilic/nucleophilic sites influenced by -F and -CF₃ .
  • X-ray Crystallography : Resolve the crystal structure to correlate substituent orientation with stability (e.g., intramolecular H-bonding between -NH and C=O) .

Q. What strategies mitigate stability issues during storage or experimental use?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization : Improve shelf life by lyophilizing the compound in inert atmospheres (argon) to prevent hydrolysis of the nitrile group .
  • Chelation : Add EDTA (0.1% w/v) to buffer solutions to inhibit metal-catalyzed decomposition .

Q. How can spectral data discrepancies (e.g., NMR signal splitting) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Heat samples to 50°C to coalesce split signals caused by slow conformational exchange .
  • 2D NMR (COSY, NOESY) : Assign overlapping peaks (e.g., methyl protons) and confirm spatial proximity of substituents .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish NH signals from solvent artifacts .

Q. What computational approaches predict the compound’s bioactivity or interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases) using the compound’s minimized energy conformation .
  • QSAR Modeling : Correlate -CF₃/-F substituent parameters (Hammett σ) with inhibitory activity .
  • MD Simulations : Simulate binding dynamics over 100 ns to assess stability of protein-ligand complexes .

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